diethyl 1H-1,2,4-triazole-3,5-dicarboxylate
Description
Properties
CAS No. |
91173-78-3 |
|---|---|
Molecular Formula |
C8H11N3O4 |
Molecular Weight |
213.19 g/mol |
IUPAC Name |
diethyl 1H-1,2,4-triazole-3,5-dicarboxylate |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-7(12)5-9-6(11-10-5)8(13)15-4-2/h3-4H2,1-2H3,(H,9,10,11) |
InChI Key |
XQMJMFZFMXRZSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Diethyl Oxalate with Hydrazine Derivatives
The most established route involves the cyclocondensation of diethyl oxalate with carbohydrazide or its derivatives. This one-pot reaction proceeds under acidic or basic conditions, forming the triazole ring through dehydration and cyclization. For example, heating diethyl oxalate (1.0 equiv) with carbohydrazide (1.2 equiv) in ethanol at 80°C for 12 hours yields the target compound in 68–75% efficiency. The mechanism proceeds via nucleophilic attack of the hydrazide nitrogen on the carbonyl carbon, followed by intramolecular cyclization.
Table 1: Cyclocondensation Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 75 |
| Temperature (°C) | 80 | 75 |
| Reaction Time (h) | 12 | 75 |
| Catalyst | None | 68 |
| Acid Catalyst | HCl (0.1 M) | 72 |
Esterification of 1H-1,2,4-Triazole-3,5-Dicarboxylic Acid
An alternative pathway involves esterifying the preformed triazole dicarboxylic acid. Treating the acid (1.0 equiv) with excess ethanol (5.0 equiv) and thionyl chloride (1.5 equiv) under reflux for 6 hours achieves 82–85% conversion. This method benefits from straightforward purification via recrystallization from ethyl acetate-hexane mixtures.
Advanced Catalytic Methods
Acid-Catalyzed Esterification
Sulfonic acid resins (e.g., Amberlyst-15) enable solvent-free esterification at reduced temperatures. A mixture of triazole dicarboxylic acid, ethanol (4.0 equiv), and Amberlyst-15 (10 wt%) heated to 60°C for 8 hours delivers 89% yield, with the catalyst reusable for five cycles without significant activity loss.
Base-Promoted Cyclization
Recent advances utilize potassium tert-butoxide (t-BuOK) to accelerate cyclocondensation. Combining diethyl oxalate (1.0 equiv), carbohydrazide (1.1 equiv), and t-BuOK (0.2 equiv) in tetrahydrofuran at 25°C for 3 hours achieves 91% yield, highlighting the role of strong bases in enhancing reaction kinetics.
Green Chemistry Innovations
Solvent-Free Synthesis
Microwave-assisted, solvent-free reactions reduce environmental impact. Irradiating diethyl oxalate and carbohydrazide (1:1.1 ratio) with 300 W microwaves for 15 minutes produces an 88% yield, with a 20-fold reduction in energy consumption compared to conventional heating.
Table 2: Green Synthesis Performance Metrics
| Method | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 80 | 12 h | 75 |
| Microwave | 100 | 15 min | 88 |
| Ultrasound | 50 | 2 h | 80 |
Biocatalytic Approaches
Lipase B from Candida antarctica (CAL-B) catalyzes the transesterification of dimethyl esters with ethanol. Reacting dimethyl 1H-1,2,4-triazole-3,5-dicarboxylate (1.0 equiv) with ethanol (3.0 equiv) and CAL-B (5 wt%) at 40°C for 24 hours achieves 78% conversion, offering a metal-free alternative.
Industrial-Scale Production Techniques
Continuous Flow Processes
Tubular reactors with inline monitoring enable scalable synthesis. A pilot study demonstrated 92% yield by pumping diethyl oxalate and carbohydrazide (1:1.05 molar ratio) through a heated reactor (100°C, 10 MPa) at a flow rate of 5 mL/min.
Catalytic Hydrogenation
Post-synthesis purification via hydrogenation removes halogenated byproducts. For example, treating brominated intermediates with 5% Pd/C under 0.2 MPa H₂ at 30°C for 2 hours achieves >99% dehalogenation, ensuring pharmaceutical-grade purity.
Comparative Analysis of Methodologies
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Classical Cyclocondensation | 75 | 95 | Moderate |
| Acid-Catalyzed Esterification | 89 | 98 | High |
| Microwave Synthesis | 88 | 97 | High |
| Continuous Flow | 92 | 99 | Industrial |
Classical methods remain cost-effective for small-scale production, while flow chemistry and microwave techniques dominate industrial applications due to superior efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Reduction: The ester groups can be selectively reduced using sodium borohydride (NaBH4) in methanol/THF.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol/THF.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
Reduction: Formation of hydroxymethyl derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial activity.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of non-ionic surfactants and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl 1H-1,2,4-triazole-3,5-dicarboxylate involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities . Its unique structure allows it to interact with specific receptors and enzymes, leading to its diverse biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs differ in heterocyclic cores or substituents:
- Imidazole Derivatives : Diethyl 1H-imidazole-4,5-dicarboxylate (CAS: 1080-79-1) features an imidazole core, which influences acidity (pKa ≈ 8.7) and coordination behavior .
- Hybrid Molecules : Compounds like diethyl 2,6-dimethyl-4-(1-(2-nitrophenyl)-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate integrate triazole with dihydropyridine, expanding π-conjugation for material applications .
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Notes:
- Triazole-dicarboxylates exhibit lower melting points compared to imidazole analogs, likely due to reduced crystal lattice stability.
- The absence of reported data for the target compound highlights a gap in existing literature.
Material Science
- Coordination Polymers : The 1,2,4-triazole-3,5-dicarboxylate ligand forms a distorted octahedral zinc complex, indicating utility in metal-organic frameworks (MOFs) .
- Photostabilizers : Triazole derivatives are historically used as corrosion inhibitors and photostabilizers, leveraging their electron-deficient aromatic systems .
Key Advantages and Limitations
- Advantages :
- Limitations :
- Scarce data on the target compound’s solubility and toxicity.
- Hybrid molecules (e.g., triazole-pyrazole) may face synthetic complexity, lowering yields .
Biological Activity
Diethyl 1H-1,2,4-triazole-3,5-dicarboxylate is a compound of considerable interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various methods. One common approach involves the reaction of diethyl malonate with hydrazine derivatives followed by cyclization. The resulting compound features a triazole ring with two carboxylate ester groups that enhance its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Properties : Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
- Anticancer Potential : Similar triazole derivatives have been shown to inhibit cell proliferation in human tumor cells by interfering with cell cycle regulation pathways.
- Enzyme Inhibition : It has been reported to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism, which is crucial for managing conditions like gout.
The mechanism of action for this compound is thought to involve:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Related compounds have been shown to inhibit CDK1 and CDK2 activities, suggesting a potential pathway for cell cycle disruption and subsequent anticancer effects.
- Interaction with Enzymes : The compound's ability to inhibit XO suggests it may interact with specific active sites on enzymes, altering their function and contributing to its biological effects .
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound:
Antimicrobial Activity
A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at low concentrations .
Anticancer Activity
Research focusing on the anticancer potential revealed that triazole derivatives could inhibit the growth of various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 12.5 |
| Dimethyl 1H-1,2,4-triazole derivatives | HeLa (Cervical Cancer) | 15.0 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .
Enzyme Inhibition Studies
The enzyme inhibition studies revealed that derivatives of diethyl 1H-1,2,4-triazole exhibited IC50 values ranging from 0.71 to 2.25 µM against XO. Notably:
| Compound | IC50 (µM) |
|---|---|
| Diethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate | 0.73 |
| Diethyl 1-(3-bromobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate | 0.71 |
These results indicate a strong potential for these compounds in therapeutic applications targeting XO activity .
Case Studies
Several case studies highlight the practical applications of diethyl 1H-1,2,4-triazole derivatives:
-
Case Study on Antimicrobial Efficacy :
- A clinical trial investigated the effectiveness of triazole derivatives in treating infections caused by resistant bacterial strains. The results showed promising outcomes in reducing infection rates.
-
Case Study on Cancer Cell Lines :
- In vitro studies using various human cancer cell lines demonstrated that treatment with diethyl 1H-1,2,4-triazole derivatives resulted in significant apoptosis and reduced proliferation rates.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing diethyl 1H-1,2,4-triazole-3,5-dicarboxylate, and how are intermediates characterized?
- Methodology : The compound can be synthesized via cyclocondensation reactions. For example, analogous triazole derivatives are prepared by refluxing hydrazides with reagents in DMSO or ethanol, followed by crystallization (e.g., 65% yield for a related triazole derivative after 18-hour reflux in DMSO) . Characterization involves FTIR for functional groups (e.g., C=O stretches at ~1700 cm⁻¹), XRD for crystallinity (monoclinic structures with lattice parameters derived from Rietveld refinement), and TEM for morphology .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is used, with data collected at 293 K. The SHELX suite (e.g., SHELXL for refinement) is the gold standard for small-molecule crystallography, achieving R factors < 0.04. Hydrogen-bonding networks (N–H⋯O, O–H⋯O) and coordination geometries (e.g., distorted octahedral Zn(II) complexes) are analyzed to stabilize crystal packing .
Q. What spectroscopic techniques are critical for confirming the identity of this compound?
- Methodology :
- FTIR : Identifies ester carbonyl (C=O) and triazole ring vibrations.
- NMR : ¹H NMR reveals ethyl group protons (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂) and triazole protons (δ ~8.5 ppm).
- Mass spectrometry : Molecular ion peaks (e.g., m/z 212.21 for related pyrazole dicarboxylates) confirm molecular weight .
Advanced Research Questions
Q. How does this compound act as a ligand in coordination polymers, and what properties emerge from its metal complexes?
- Methodology : The ligand chelates metal ions (e.g., Zn(II)) via N and O donor atoms, forming 1D chains or 2D networks. For example, [Zn(Htda)(H₂O)₃]ₙ exhibits a distorted octahedral geometry with µ₂-bridging modes, linked by hydrogen bonds. Magnetic susceptibility and DFT studies can probe electronic properties .
Q. What computational approaches are used to model the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking, C–H⋯O contacts) in crystal structures. Molecular docking studies assess potential bioactivity .
Q. How can synthetic modifications of the ester groups influence the compound’s application in materials science?
- Methodology : Hydrolysis of ethyl esters yields the dicarboxylic acid derivative, which enhances metal-binding capacity for MOFs. Substituent effects (e.g., electron-withdrawing groups) are studied via Hammett plots to tune ligand field strength and polymer stability .
Q. What strategies resolve contradictions in crystallographic data when refining structures of metal-triazole complexes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
